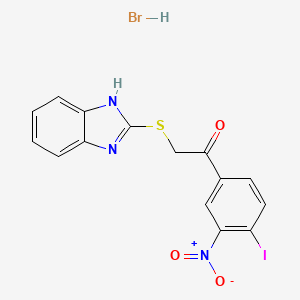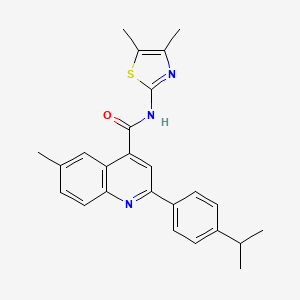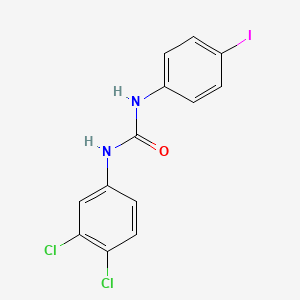
2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzimidazole family and is known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide has a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide can cause liver and kidney damage, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide. One potential area of research is the development of new drugs that are based on this compound. Another potential area of research is the study of the molecular mechanisms that underlie the biological activities of this compound.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is a chemical compound that has a wide range of biological activities. This compound has been extensively studied for its potential applications in scientific research, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide involves the reaction of 2-mercaptobenzimidazole with 4-iodo-3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then treated with ethyl chloroformate to form the final compound.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-iodo-3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O3S.BrH/c16-10-6-5-9(7-13(10)19(21)22)14(20)8-23-15-17-11-3-1-2-4-12(11)18-15;/h1-7H,8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXNVLQJJYRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)I)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrIN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6083884.png)

methanone](/img/structure/B6083911.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine](/img/structure/B6083922.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6083934.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)

![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)
![2-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6083978.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083983.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6083985.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)
